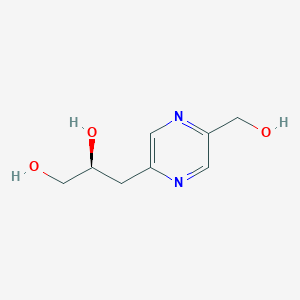
Naringinase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naringinase is an enzyme complex that is commercially attractive due to its potential usefulness in pharmaceutical and food industries. It is particularly interesting for the biotransformation of steroids, antibiotics, and mainly for the hydrolysis of glycosides. This compound is used in the debittering of citrus juices and in the wine industry . This enzyme complex expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides .
Méthodes De Préparation
Naringinase can be produced through various methods, including microbial fermentation. For instance, Aspergillus niger is commonly used for the production of this compound through submerged cultivation on a medium containing dried orange peel powder . The enzyme can be partially purified from culture extracts by alcohol precipitation . Industrial production often involves optimizing fermentation conditions and enzyme engineering to improve yield and activity .
Analyse Des Réactions Chimiques
Naringinase undergoes hydrolytic reactions, specifically breaking down glycosides. It hydrolyzes naringin (4’,5,7’-trihydroxyflavonone-7-rhamnoglucoside) into rhamnose and prunin (trihydroxyflavonone-7-glucoside), which can further be hydrolyzed into glucose and naringenin (4’,5,7’-trihydroxyflavonone) . The enzyme expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides .
Applications De Recherche Scientifique
Naringinase has a wide range of applications in scientific research. In chemistry, it is used for the biotransformation of steroids and antibiotics . In biology, it is employed in the hydrolysis of glycosides, which is essential for studying various biological processes . In medicine, this compound is used for the deglycosylation of glycopeptide antibiotics, flavonoids, and glycolipids . Industrially, it is used in the debittering of citrus juices and in the wine industry .
Mécanisme D'action
Naringinase exerts its effects through the hydrolysis of glycosides. The enzyme complex has two active centers: alpha-L-rhamnosidase and beta-D-glucosidase . The alpha-L-rhamnosidase activity hydrolyzes naringin into rhamnose and prunin, while the beta-D-glucosidase activity further hydrolyzes prunin into glucose and naringenin . This stepwise degradation is essential for the enzyme’s function in various applications.
Comparaison Avec Des Composés Similaires
Naringinase is unique due to its dual activity on alpha-L-rhamnosidase and beta-D-glucosidase . Similar compounds include other glycosidases such as rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides, which also contain terminal alpha-rhamnose and beta-glucose . this compound’s ability to hydrolyze a wide range of glycosides makes it particularly versatile and valuable in various industries.
Propriétés
Numéro CAS |
9068-31-9 |
|---|---|
Formule moléculaire |
NULL |
Poids moléculaire |
0 |
Synonymes |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




